

comparative analysis of MCT1 orthologs in different species

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Monocarboxylate Transporter 1 (MCT1) Orthologs for Researchers and Drug Development Professionals

Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a crucial facilitator of the proton-linked transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across the plasma membrane.[1][2] Its ubiquitous expression and central role in cellular metabolism, particularly in cancer, have made it a prime target for therapeutic intervention.[3][4] This guide provides a comparative analysis of MCT1 orthologs across different species, offering insights into its conserved functions and species-specific differences relevant to preclinical and translational research.

Sequence Homology of MCT1 Orthologs

MCT1 is highly conserved across vertebrate species, reflecting its fundamental role in cellular metabolism. A multiple sequence alignment of MCT1 protein sequences from Homo sapiens (human), Mus musculus (mouse), Rattus norvegicus (rat), Gallus gallus (chicken), and Danio rerio (zebrafish) reveals a high degree of amino acid identity, particularly within the transmembrane domains.

To quantitatively assess this conservation, the protein sequences of MCT1 orthologs were obtained from the NCBI protein database and aligned using Clustal Omega. The resulting percentage identity matrix is presented below.



Species	Human (NP_001159 968.1)	Mouse (NP_036848 .2)	Rat (NP_036848 .1)	Chicken (NP_001006 323.1)	Zebrafish (NP_956379 .1)
Human	100%	93.8%	93.4%	85.2%	71.6%
Mouse	93.8%	100%	97.2%	85.0%	71.4%
Rat	93.4%	97.2%	100%	84.8%	71.2%
Chicken	85.2%	85.0%	84.8%	100%	70.8%
Zebrafish	71.6%	71.4%	71.2%	70.8%	100%

Functional Comparison: Transport Kinetics

The primary function of MCT1 is the transport of monocarboxylates. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for lactate transport by MCT1 orthologs provide insights into their functional efficiency. While comprehensive Vmax data across species is limited in the literature, Km values for lactate have been reported for several species.

Species	Cell Type/System	Km for L-lactate (mM)	Reference
Human	General range	3.5 - 10	[5]
Rat	Erythrocytes	3.5	[6]
Rat	Liver cells	4.7	[7]
Rat	Cultured glial cells	7.7	[8]

Comparative Inhibitor Sensitivity

Several small molecule inhibitors targeting MCT1 have been developed and are instrumental in both basic research and clinical trials. The potency of these inhibitors can vary between MCT1 orthologs from different species, a critical consideration for preclinical drug development.



Inhibitor	Species	Cell Type/System	Inhibition Constant (Ki/IC50)	Reference
AR-C155858	Rat	Erythrocytes	Ki: 2.3 nM	[9]
AR-C155858	Human	MDA-MB-231 cells	IC50: ~1-2 μM	[5]
AZD3965	Human	-	Ki: 1.6 nM	[10]
AZD3965	Human	Raji cells (in vitro)	IC50: 5.12 nM	[8]
BAY-8002	Rat	C6 cells	IC50: 3 nM	
BAY-8002	Human	DLD-1 cells	IC50: 8 nM	_
BAY-8002	Mouse	4T1 cells	IC50: 12 nM	_

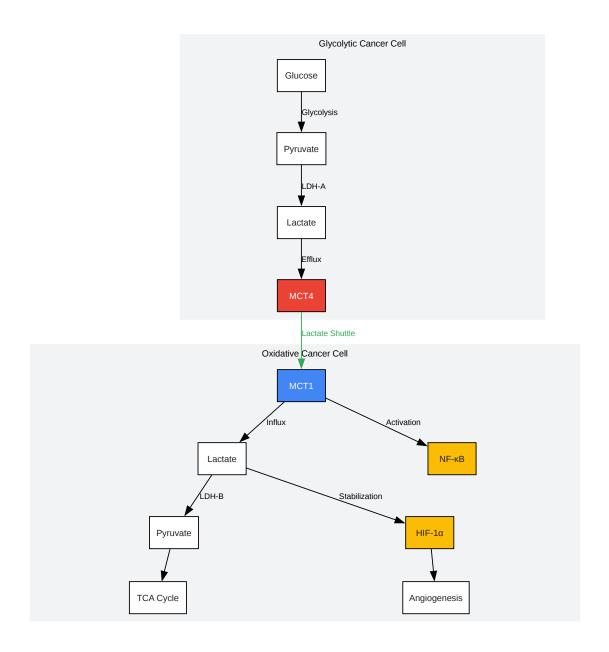
Signaling Pathways Involving MCT1

MCT1 is not merely a passive transporter but is also implicated in various signaling pathways that regulate cellular processes, particularly in the context of cancer metabolism. The "lactate shuttle" concept, where lactate produced by glycolytic cells is taken up and utilized by oxidative cells, is a key paradigm involving MCT1.[11]

One of the significant pathways influenced by MCT1 activity is the NF-kB signaling pathway. In some cellular contexts, butyrate, a substrate of MCT1, can stimulate MCT1 promoter activity through an NF-kB-dependent mechanism.[12][13] Furthermore, MCT1-mediated lactate transport can influence the tumor microenvironment, affecting angiogenesis and immune cell function.[3]

Below is a diagram illustrating a simplified signaling pathway involving MCT1 in the context of metabolic reprogramming in cancer.





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Caption: MCT1 in the lactate shuttle and downstream signaling.

Experimental Protocols



Radiolabeled Lactate Uptake Assay

This protocol describes a common method for measuring MCT1-mediated lactate transport into cultured cells using radiolabeled L-lactate.

Materials:

- Cultured cells expressing MCT1
- 12-well or 24-well cell culture plates
- Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
- [14C]-L-Lactate
- Unlabeled L-Lactate
- Ice-cold phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
- Scintillation cocktail
- Scintillation counter
- Protein assay kit (e.g., BCA)

Procedure:

- Cell Culture: Plate cells in 12-well or 24-well plates and grow to 80-90% confluency.
- Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer at 37°C.
- Initiation of Uptake: Add KRH buffer containing a known concentration of [14C]-L-Lactate and
 varying concentrations of unlabeled L-Lactate to each well to initiate the transport assay. For
 inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding
 the lactate solution.



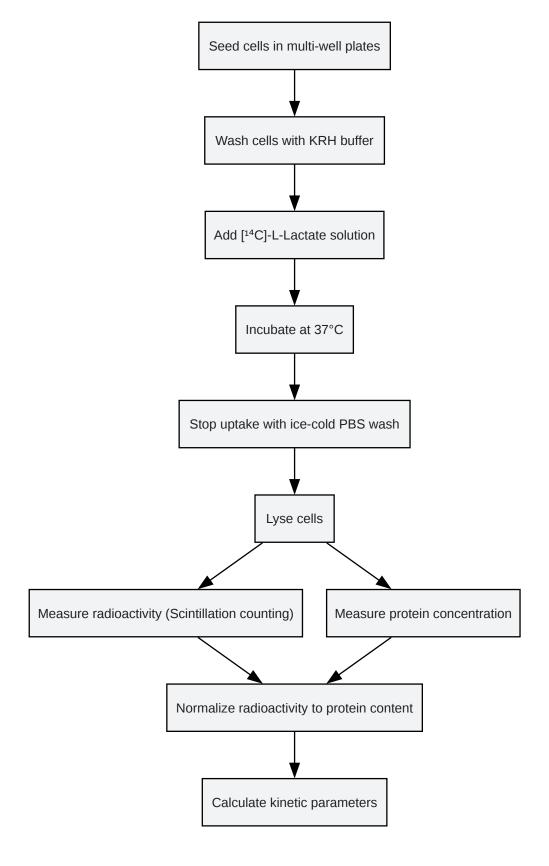




- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes) to ensure initial linear uptake rates.
- Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
- Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
- Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
- Data Analysis: Normalize the measured radioactivity (counts per minute, CPM) to the protein concentration to determine the lactate uptake rate (e.g., in nmol/mg protein/min). Kinetic parameters (Km and Vmax) can be calculated by fitting the data to the Michaelis-Menten equation.

Below is a workflow diagram for the radiolabeled lactate uptake assay.





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Caption: Workflow for a radiolabeled lactate uptake assay.



This comparative guide provides a foundational understanding of MCT1 orthologs, highlighting their conserved nature and species-specific nuances. For researchers and drug development professionals, these data are essential for the design and interpretation of preclinical studies and for the successful translation of MCT1-targeted therapies.

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- To cite this document: BenchChem. [comparative analysis of MCT1 orthologs in different species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369978#comparative-analysis-of-mct1-orthologs-in-different-species]

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